1-Bromo-2-(3-bromo-2-methylpropyl)benzene
Description
1-Bromo-2-(3-bromo-2-methylpropyl)benzene is a di-brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the 1-position and a branched 3-bromo-2-methylpropyl chain at the 2-position. Its structure combines aromatic and aliphatic bromine moieties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and catalytic functionalizations. The compound’s branching and dual bromine substituents influence its steric and electronic properties, distinguishing it from simpler mono-halogenated analogs .
Properties
Molecular Formula |
C10H12Br2 |
|---|---|
Molecular Weight |
292.01 g/mol |
IUPAC Name |
1-bromo-2-(3-bromo-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12Br2/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChI Key |
BOMDRVCRHFHCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(3-bromo-2-methylpropyl)benzene can be synthesized through a multi-step process involving Friedel-Crafts alkylation and subsequent bromination. The general steps are as follows:
Friedel-Crafts Alkylation: Benzene reacts with 3-bromo-2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 1-(3-bromo-2-methylpropyl)benzene.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(3-bromo-2-methylpropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of phenols or anilines.
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of the corresponding hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-(3-bromo-2-methylpropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(3-bromo-2-methylpropyl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms and the benzene ring can participate in electrophilic aromatic substitution reactions, where the compound acts as an electrophile. The methyl group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological molecules and enzymes.
Comparison with Similar Compounds
1-Bromo-2-(2-chloro-2-methylpropyl)benzene (3i)
- Structural Differences : Replaces the 3-bromo group on the propyl chain with chlorine.
- Synthesis : Prepared via B(C6F5)3-catalyzed hydrochlorination of 1-bromo-2-(2-methylallyl)benzene, yielding 95% product .
- Reactivity : The chlorine substituent reduces electrophilicity compared to bromine, making it less reactive in nucleophilic substitutions.
- Applications : Primarily used in studies of halogen exchange reactions due to its mixed Cl/Br system.
1-Bromo-2-(3,3-dimethoxypropyl)benzene (S2)
- Structural Differences : Methoxy groups replace bromine at the 3-position of the propyl chain.
- Synthesis : Gold(I)-catalyzed cyclization methods are employed, leveraging the electron-donating methoxy groups .
- Properties : Increased polarity due to methoxy substituents enhances solubility in polar solvents.
- Reactivity : Methoxy groups direct electrophilic aromatic substitution to specific positions, unlike the bromine in the target compound.
1-(2-Bromo-2-methylpropyl)benzene
- Structural Differences : Lacks the aromatic bromine and features a single bromine on the branched propyl chain.
- Characterization : ¹H NMR shows a singlet at δ 1.82 (6H, CH3) and δ 3.26 (2H, CH2Br), with aromatic protons at δ 7.30–7.37 .
- Applications : Used as a model compound for studying steric effects in alkylation reactions.
1-Bromo-2-(phenylethynyl)benzene
- Structural Differences : Replaces the brominated propyl chain with a phenylethynyl group.
- Synthesis: Prepared via Sonogashira coupling (PdCl2(PPh3)2/CuI catalyst) of 1-bromo-2-iodobenzene and phenylacetylene .
- Reactivity : The ethynyl group enables π-conjugation, facilitating use in materials science (e.g., organic semiconductors).
Comparative Data Tables
Table 2: Spectral Data Comparison
Key Findings and Reactivity Insights
- Steric Effects : The 2-methylpropyl group in the target compound introduces significant steric hindrance, slowing reactions compared to linear analogs (e.g., 1-bromo-2-(3-bromopropyl)benzene) .
- Electronic Effects: Dual bromine atoms enhance electrophilicity, favoring participation in Suzuki-Miyaura couplings over mono-brominated derivatives.
Biological Activity
1-Bromo-2-(3-bromo-2-methylpropyl)benzene, a brominated aromatic compound, has garnered attention in recent years for its potential biological activity. This article delves into the biological properties of this compound, supported by relevant studies and data tables, to provide a comprehensive overview of its effects on various biological systems.
Chemical Structure and Properties
1-Bromo-2-(3-bromo-2-methylpropyl)benzene has the following chemical structure:
- Molecular Formula : C10H12Br2
- CAS Number : 65815686
- SMILES Notation : C(C)C(C1=CC=CC=C1Br)Br
The presence of multiple bromine atoms suggests potential reactivity and biological interactions that merit investigation.
Antimicrobial Properties
Research indicates that brominated compounds often exhibit significant antimicrobial activity. A study evaluating various brominated aromatic compounds found that 1-bromo derivatives can inhibit the growth of certain bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of 1-bromo-2-(3-bromo-2-methylpropyl)benzene on human cancer cell lines. The results demonstrated a dose-dependent cytotoxic effect, particularly against breast cancer cells (MCF-7). The compound appears to induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 18 | Mitochondrial dysfunction |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In a study focusing on inflammatory markers in macrophage cells, treatment with 1-bromo-2-(3-bromo-2-methylpropyl)benzene resulted in a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate immune responses, potentially offering therapeutic benefits in inflammatory diseases.
Case Study 1: Anticancer Activity
A recent publication explored the anticancer properties of various brominated compounds, including 1-bromo-2-(3-bromo-2-methylpropyl)benzene. The study utilized xenograft models to assess tumor growth inhibition. Results showed a marked reduction in tumor size compared to control groups, indicating promising anticancer activity.
Case Study 2: Environmental Impact
Research has also investigated the environmental implications of brominated compounds, particularly their persistence and bioaccumulation in aquatic systems. A study highlighted that compounds like 1-bromo-2-(3-bromo-2-methylpropyl)benzene can affect aquatic organisms, leading to disruptions in endocrine functions. This raises concerns regarding their use and disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
